molecular formula C16H20N8 B12341910 5-((5-Amino-4-((1-methylpiperidin-4-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile

5-((5-Amino-4-((1-methylpiperidin-4-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile

Cat. No.: B12341910
M. Wt: 324.38 g/mol
InChI Key: CQXHHCDEVHCGRI-UHFFFAOYSA-N
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Description

This compound is a pyrazine-carbonitrile derivative featuring a 1-methylpiperidin-4-yl substituent and a pyridin-2-ylamino linkage. Its molecular formula is C₁₆H₂₀N₈, with an average molecular mass of 324.38 g/mol and a monoisotopic mass of 324.1811 g/mol . The structure includes a cyano group at the pyrazine-2-position and a 1-methylpiperidine moiety, which confers unique physicochemical properties such as moderate lipophilicity (logP ≈ 1.5–2.0) and hydrogen-bonding capacity (5 H-bond donors, 7 H-bond acceptors). These features make it a candidate for kinase inhibition, particularly in oncology research, where its analogs have shown checkpoint kinase 1 (CHK1) inhibitory activity .

Properties

Molecular Formula

C16H20N8

Molecular Weight

324.38 g/mol

IUPAC Name

5-[[5-amino-4-[(1-methylpiperidin-4-yl)amino]pyridin-2-yl]amino]pyrazine-2-carbonitrile

InChI

InChI=1S/C16H20N8/c1-24-4-2-11(3-5-24)22-14-6-15(21-9-13(14)18)23-16-10-19-12(7-17)8-20-16/h6,8-11H,2-5,18H2,1H3,(H2,20,21,22,23)

InChI Key

CQXHHCDEVHCGRI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC2=CC(=NC=C2N)NC3=NC=C(N=C3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((5-Amino-4-((1-methylpiperidin-4-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions involving nitration, reduction, and amination.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction.

    Formation of the Pyrazine Ring: The pyrazine ring is formed through a cyclization reaction involving the pyridine intermediate.

    Final Assembly: The final compound is assembled through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-((5-Amino-4-((1-methylpiperidin-4-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-((5-Amino-4-((1-methylpiperidin-4-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((5-Amino-4-((1-methylpiperidin-4-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a broader class of pyrazine/pyridine-carbonitriles with piperidine or morpholine substituents. Key structural analogs include:

Compound Name Molecular Formula Key Substituents Biological Target Reference
5-((5-Amino-4-((1-methylpiperidin-4-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile C₁₆H₂₀N₈ 1-Methylpiperidin-4-yl CHK1
5-((6-((Piperidin-4-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile C₁₅H₁₈N₈ Piperidin-4-ylmethyl Kinase inhibition
5-[[4-[[Morpholin-2-yl]methylamino]-5-(trifluoromethyl)-2-pyridyl]amino]pyrazine-2-carbonitrile C₁₇H₁₈F₃N₇O Morpholin-2-ylmethyl, CF₃ CHK1
5-((6-((4-Hydroxybutyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile C₁₄H₁₇N₇O 4-Hydroxybutyl Not reported
5-((5-Amino-4-((cyclohexylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile C₁₈H₂₂N₈ Cyclohexylmethyl Not reported

Key Observations :

  • Piperidine vs. Morpholine Substituents : The 1-methylpiperidin-4-yl group enhances metabolic stability compared to morpholine derivatives (e.g., ). Morpholine analogs exhibit higher solubility due to the oxygen atom but lower blood-brain barrier penetration .
  • Trifluoromethyl (CF₃) Addition : The CF₃ group in C₁₇H₁₈F₃N₇O increases lipophilicity (logP +0.5) and resistance to oxidative metabolism, improving pharmacokinetic profiles .
  • Hydrophilic vs. Hydrophobic Substituents : The 4-hydroxybutyl group in C₁₄H₁₇N₇O enhances aqueous solubility (>10 mg/mL) but reduces cell permeability compared to cyclohexylmethyl analogs .
Physicochemical and ADME Properties
Property Target Compound Piperidin-4-ylmethyl Analog Morpholin-2-ylmethyl Analog
Molecular Weight 324.38 310.36 393.37
logP 1.8 1.5 2.3
Solubility (pH 7.4) 0.5 mg/mL 1.2 mg/mL 0.3 mg/mL
Plasma Protein Binding 85% 78% 92%
CYP3A4 Inhibition Moderate Low High

ADME Insights :

  • The 1-methylpiperidinyl group reduces CYP3A4 inhibition compared to morpholine derivatives, lowering drug-drug interaction risks .
  • Higher logP in the morpholine analog correlates with increased tissue distribution but shorter half-life (t₁/₂ = 4 h vs. 6 h for the target compound) .

Biological Activity

5-((5-Amino-4-((1-methylpiperidin-4-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile, identified by its CAS number 1137475-67-2, is a synthetic compound notable for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C16H20N8C_{16}H_{20}N_8, with a molecular weight of 324.38 g/mol. The structure features a pyrazine ring, multiple amino groups, and a piperidine moiety, which contribute to its biological interactions.

The compound's mechanism of action is primarily associated with its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes. The presence of the piperidine group enhances its binding affinity to target proteins, which may modulate their activity.

Biological Activity

Research has indicated various biological activities for this compound:

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the inhibition of key signaling pathways that promote cell proliferation and survival.
  • Antiviral Properties : There is emerging evidence that compounds with similar structures can inhibit viral replication, particularly in the context of coronaviruses. This suggests potential applications in antiviral drug development.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of certain kinases, which are critical in cancer biology and other diseases. Inhibiting these enzymes could disrupt abnormal signaling pathways in cancer cells.

Case Studies

Several studies have investigated the biological activity of compounds related to or structurally similar to 5-((5-amino-4-((1-methylpiperidin-4-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile:

StudyFindings
Study A Demonstrated significant cytotoxicity against breast cancer cell lines (IC50 values in low micromolar range).
Study B Identified as a potential inhibitor of CSNK2 kinase, showing enhanced potency compared to similar compounds.
Study C Exhibited antiviral activity against SARS-CoV-2 in vitro, suggesting further investigation for therapeutic use.

Research Findings

Recent research highlights the following findings regarding the compound's biological activity:

  • In vitro Studies : Various cell line assays have confirmed the cytotoxic effects and mechanism of action through apoptosis induction.
  • Structure-Activity Relationship (SAR) : Modifications to the piperidine and amino groups have been explored to enhance potency and selectivity against specific targets.
  • Metabolic Stability : Studies indicate that while the compound shows good metabolic stability in vitro, further optimization is necessary to improve its pharmacokinetic properties for therapeutic use.

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